molecular formula C16H31KO2 B3333646 Potassium palmitate-1,3,5,7,9-13C5 CAS No. 1216707-48-0

Potassium palmitate-1,3,5,7,9-13C5

Cat. No.: B3333646
CAS No.: 1216707-48-0
M. Wt: 299.48 g/mol
InChI Key: MQOCIYICOGDBSG-DVEYMGBSSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium palmitate-1,3,5,7,9-13C5 can be synthesized through the reaction of hexadecanoic acid-1,3,5,7,9-13C5 with potassium hydroxide. The reaction typically involves dissolving the labeled hexadecanoic acid in an appropriate solvent, such as ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity and yield of the final product. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium palmitate-1,3,5,7,9-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium palmitate-1,3,5,7,9-13C5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of potassium palmitate-1,3,5,7,9-13C5 involves its incorporation into metabolic pathways where it serves as a labeled analog of natural palmitate. The carbon-13 isotopes allow for the tracking and analysis of metabolic processes using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound interacts with enzymes and other molecular targets involved in fatty acid metabolism, providing insights into the pathways and mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Potassium palmitate-1-13C: A similar compound with a single carbon-13 isotope at position 1.

    Potassium palmitate-13C16: A fully labeled compound with carbon-13 isotopes at all carbon positions.

    Sodium palmitate-2,4,6,8,10,12,14,16-13C8: A sodium salt with multiple carbon-13 isotopes.

Uniqueness

Potassium palmitate-1,3,5,7,9-13C5 is unique due to its specific labeling pattern, which allows for detailed studies of metabolic pathways involving specific carbon positions. This selective labeling provides more precise information compared to fully labeled or single-position labeled compounds .

Biological Activity

Potassium palmitate-1,3,5,7,9-13C5 is a stable isotope-labeled fatty acid salt derived from palmitic acid. Its unique isotopic labeling allows researchers to trace metabolic pathways and understand biological processes involving fatty acids. This article reviews the biological activity of this compound based on recent studies and findings.

1. Metabolic Pathways Involving Potassium Palmitate

Potassium palmitate acts as a tracer in metabolic studies. The incorporation of the stable isotope 13C^{13}C allows for precise tracking of lipid metabolism in various biological systems. For instance, studies have demonstrated that when infused into subjects, the tracer can provide insights into palmitate oxidation rates and the dynamics of lipid metabolism in humans.

Table 1: Metabolic Tracing with Potassium Palmitate

Study Method Findings
Schrauwen et al. (1998)Infusion of 13C^{13}C-palmitateEstablished a method for correcting oxidation rates using 13C^{13}C labeled acetate as a standard.
Umpleby et al. (2004)Stable isotope infusionDemonstrated the utility of 13C^{13}C-palmitate in tracing lipid metabolism and oxidation rates in humans.
Cell Metabolism (2018)Deep labeling experimentsShowed that deep labeling with stable isotopes enhances understanding of metabolic fluxes in human cells.

2. Biological Effects and Applications

Potassium palmitate has been studied for its effects on various physiological processes:

  • Lipid Metabolism : Research indicates that potassium palmitate influences lipid metabolism by altering the rates of fatty acid oxidation and synthesis in tissues.
  • Insulin Sensitivity : Some studies suggest that fatty acids, including palmitate, play a role in insulin signaling pathways. The isotopic form allows for detailed analysis of these pathways.

Case Study: Insulin Resistance

A case study involving insulin resistance highlighted the role of fatty acids in metabolic dysfunction. In this study, subjects infused with 13C^{13}C-palmitate showed altered lipid profiles and insulin sensitivity metrics compared to controls.

3. Research Findings

Recent findings have underscored the importance of potassium palmitate in various biological contexts:

  • Energy Homeostasis : Studies have shown that palmitate can affect energy balance by modulating mitochondrial function and biogenesis.
  • Cell Proliferation : Research indicates that fatty acids can influence cell proliferation rates, particularly in cancerous tissues where altered lipid metabolism is often observed.

4.

The biological activity of this compound is multifaceted, with significant implications for understanding lipid metabolism and its effects on health and disease. The use of stable isotopes provides a powerful tool for tracing metabolic pathways and elucidating the roles of fatty acids in biological systems.

Properties

IUPAC Name

potassium;(1,3,5,7,9-13C5)hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i8+1,10+1,12+1,14+1,16+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCIYICOGDBSG-DVEYMGBSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13C](=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745902
Record name Potassium (1,3,5,7,9-~13~C_5_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216707-48-0
Record name Potassium (1,3,5,7,9-~13~C_5_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1216707-48-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium palmitate-1,3,5,7,9-13C5
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Potassium palmitate-1,3,5,7,9-13C5
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Potassium palmitate-1,3,5,7,9-13C5
Reactant of Route 4
Potassium palmitate-1,3,5,7,9-13C5
Reactant of Route 5
Potassium palmitate-1,3,5,7,9-13C5

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